molecular formula C10H18O3 B080691 6-Hydroxyhexyl 2-methylprop-2-enoate CAS No. 13092-57-4

6-Hydroxyhexyl 2-methylprop-2-enoate

Cat. No. B080691
CAS RN: 13092-57-4
M. Wt: 186.25 g/mol
InChI Key: XFOFBPRPOAWWPA-UHFFFAOYSA-N
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Patent
US04696990

Procedure details

Methacrylate acid (43.0 g=0.5 mole) was dissolved in 50 mL methanol. Tetrabutylammonium hydroxide (25% in methanol, 519 gm=0.5 mole) was added to the latter solution. The solution was stirred for 30 minutes, and then freed of solvent on a rotary evaporator. The residue was dissolved in 100 mL of N,N-dimethylformamide (DMF) and a solution of 6-chloro-1-hexanol (68.3 gm+0.5 mole) in 200 mL DMF was added. This was stirred at 50° C. for 4 hours, the heat was discontinued, and the solution was stirred at room temperature overnight. An equal volume of H2O was combined and the solution was extracted with three portions of ethyl acetate. The combined ethyl acetate layers were back-extracted with three portions of H2O, dried over MgSO4, and the mixture evaporated to an amber oil. 1H NMR (CDCl3): δ (ppm) 4.1 (2H, t). Elemental Analysis: C10H18O3, mol. wt. 186. Calcd.: C, 61.5; H, 9.7; O, 25.8. Found: C, 61.7; H, 9.7.
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
519 g
Type
reactant
Reaction Step Two
Quantity
68.3 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O-:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].[OH-].C([N+](CCCC)(CCCC)CCCC)CCC.Cl[CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][OH:32].O>CO.CN(C)C=O>[C:1]([O:6][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][OH:32])(=[O:5])[C:2]([CH3:4])=[CH2:3] |f:1.2|

Inputs

Step One
Name
Quantity
43 g
Type
reactant
Smiles
C(C(=C)C)(=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
519 g
Type
reactant
Smiles
[OH-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Three
Name
Quantity
68.3 g
Type
reactant
Smiles
ClCCCCCCO
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
freed of solvent on a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 100 mL of N,N-dimethylformamide (DMF)
STIRRING
Type
STIRRING
Details
This was stirred at 50° C. for 4 hours
Duration
4 h
STIRRING
Type
STIRRING
Details
the solution was stirred at room temperature overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with three portions of ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The combined ethyl acetate layers were back-extracted with three portions of H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the mixture evaporated to an amber oil

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C(=C)C)(=O)OCCCCCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.